molecular formula C22H25FN2O2 B15165360 N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-fluorobenzoyl)isoleucinamide

N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-fluorobenzoyl)isoleucinamide

Cat. No.: B15165360
M. Wt: 368.4 g/mol
InChI Key: MGHUIZMMKFTULJ-XOBRGWDASA-N
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Description

N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-fluorobenzoyl)isoleucinamide is a complex organic compound that features a unique combination of an indene ring, a fluorobenzoyl group, and an isoleucinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)-N~2~-(2-fluorobenzoyl)isoleucinamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of a suitable precursor, such as 2-phenylbutadiene, under acidic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with Isoleucinamide: The final step involves coupling the

Properties

Molecular Formula

C22H25FN2O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(2S,3S)-1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C22H25FN2O2/c1-3-14(2)20(25-21(26)18-9-4-5-10-19(18)23)22(27)24-17-12-11-15-7-6-8-16(15)13-17/h4-5,9-14,20H,3,6-8H2,1-2H3,(H,24,27)(H,25,26)/t14-,20-/m0/s1

InChI Key

MGHUIZMMKFTULJ-XOBRGWDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(CCC2)C=C1)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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